Product packaging for 3-(Propylamino)indole(Cat. No.:CAS No. 1260641-20-0)

3-(Propylamino)indole

Cat. No.: B3039669
CAS No.: 1260641-20-0
M. Wt: 174.24 g/mol
InChI Key: ZYVSSJIUGVLPEP-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Indole (B1671886) Derivatives in Scientific Inquiry

The history of indole chemistry is rich, originating from the study of the dye indigo (B80030) in the 19th century. In 1866, Adolf von Baeyer first synthesized indole from oxindole, marking a pivotal moment in organic chemistry. mdpi.com This discovery paved the way for understanding the structure of many crucial biomolecules. The indole nucleus is a fundamental component of the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin (indole-3-acetic acid). mdpi.comnih.gov Its presence in these vital natural products spurred decades of research into the synthesis and function of indole derivatives. tandfonline.com

In contemporary science, indole derivatives remain at the forefront of drug discovery and development. sci-hub.sedntb.gov.ua Their versatile structure allows for interaction with a multitude of biological receptors and enzymes, leading to a wide spectrum of pharmacological activities. chemicalbook.com Indole-based compounds have been successfully developed into drugs for various conditions, including cancer (e.g., vincristine, vinblastine), hypertension (e.g., reserpine), and inflammatory diseases (e.g., indomethacin). sci-hub.senih.gov Ongoing research continually uncovers new therapeutic applications, from antimicrobial and antiviral agents to treatments for neurodegenerative disorders, cementing the indole scaffold's enduring importance in medicinal chemistry. dntb.gov.uanih.gov

Overview of Indole-3-amine Architectures and Their Research Prominence

Within the vast family of indole derivatives, indole-3-amine structures are of particular interest. These compounds feature an amino group directly attached to the C3 position of the indole ring. The development of efficient synthetic methods to access 3-aminoindoles has been a significant focus for chemists, leading to various strategies, including reactions of 2-nitrochalcones with ammonia (B1221849) or primary amines, and multi-step sequences involving the functionalization of indole precursors. sci-hub.sechem8.org

The research prominence of indole-3-amines stems from their role as key structural motifs in numerous biologically active molecules and synthetic intermediates. sci-hub.se For instance, 3-aminoindole frameworks are found in compounds developed as inhibitors of enzymes like COX-2 and tubulin polymerization, which are critical targets in anti-inflammatory and anticancer therapies, respectively. sci-hub.sechem8.org Their ability to serve as versatile building blocks allows for the synthesis of more complex heterocyclic systems with diverse pharmacological profiles. mdpi.comrsc.org The continued exploration of new synthetic routes and the biological evaluation of novel 3-aminoindole derivatives underscore their importance in the quest for new therapeutic agents. dntb.gov.uarsc.org

Rationale for Focused Academic Investigation of 3-(Propylamino)indole

The specific academic focus on this compound is driven by a combination of factors rooted in the fundamental principles of medicinal chemistry: the strategic importance of the C3 position for biological activity and the proven relevance of alkylamino side chains in modulating the pharmacological properties of indole-based compounds.

The indole ring is not uniformly reactive; the C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution. rsc.org This inherent reactivity makes the C3 position a convenient and logical point for chemical modification. nih.govrsc.org Functionalization at this site is a common strategy for synthesizing a diverse library of indole derivatives. rsc.org

From a biological standpoint, substituents at the C3 position have been shown to be critical for the activity of many indole-containing drugs and natural products. nih.gov The nature, size, and electronic properties of the C3-substituent can profoundly influence a molecule's ability to bind to its target receptor or enzyme, thereby dictating its pharmacological effect. nih.govresearchgate.net Many potent anticancer, antimicrobial, and antioxidant agents are C3-substituted indole analogues. nih.gov This established link between C3-functionalization and biological activity provides a strong impetus for synthesizing and evaluating novel derivatives, such as this compound, to explore new therapeutic possibilities.

The incorporation of an alkylamino group—a short alkyl chain linked to a nitrogen atom—is a well-established strategy in drug design to enhance biological activity. In the context of the indole framework, C3-alkylamino substituents are features of many neurologically active compounds. For example, tryptamines, which are 3-(2-aminoethyl)indoles, form the basis for many compounds that interact with serotonin receptors. Modifying the amine with alkyl groups, such as in N,N-dimethyltryptamine, significantly alters receptor binding and activity. nih.gov

The propylamino group, specifically, contributes to the molecule's lipophilicity and can influence its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Research on related compounds, such as 4-[2-(di-n-propylamino)ethyl]indole and its metabolites, has demonstrated potent dopaminergic activity. nih.govacs.orgnih.gov These findings suggest that the di-n-propylaminoethyl moiety is a key pharmacophore for this activity. The investigation of this compound is a logical extension of this research, aiming to understand how a simpler N-propylamino group directly at the C3 position modulates the biological profile of the indole core. Such studies are crucial for building a comprehensive structure-activity relationship (SAR) and for the rational design of new, selective, and potent therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 3-Aminoindole and a Related Derivative.

This table provides a summary of key physicochemical data for the parent compound, 3-aminoindole, and a related structural isomer. This information is fundamental for the synthesis, purification, and characterization of these compounds in a research setting.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-Indol-3-amine7250-19-3C₈H₈N₂132.16117
3-(1H-indol-3-yl)propan-1-amine6245-89-2C₁₁H₁₄N₂174.2480.5

Data sourced from references chemicalbook.comamericanelements.comchemsrc.com.

Table 2: Examples of Biologically Active C3-Alkylamino Indole Derivatives.

This interactive table highlights several indole derivatives where an alkylamino group at or near the C3 position is crucial for their noted biological activity. This illustrates the rationale for investigating novel analogues like this compound.

CompoundAlkylamino MoietyPrimary Biological Activity/Target
N,N-DimethyltryptamineN,N-DimethylaminoSerotonin (5-HT) receptor agonist nih.gov
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indoloneDi-n-propylaminoPrejunctional dopamine (B1211576) receptor agonist acs.orgnih.gov
6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indoleDi-n-propylaminoDopaminergic agent nih.gov
SumatriptanN-Methylamino (as part of a sulfonamide side chain)Serotonin 5-HT₁D receptor agonist rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B3039669 3-(Propylamino)indole CAS No. 1260641-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propyl-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-7-12-11-8-13-10-6-4-3-5-9(10)11/h3-6,8,12-13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVSSJIUGVLPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization of 3 Propylamino Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 3-(Propylamino)indole, distinct signals are expected for the indole (B1671886) ring protons, the propyl chain protons, and the amine proton. The aromatic protons of the indole nucleus typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at the C2 position is particularly characteristic. The methylene (B1212753) protons (CH₂) of the propyl group adjacent to the nitrogen atom would appear as a triplet, while the central methylene group would be a sextet, and the terminal methyl (CH₃) group would be an upfield triplet. The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The indole ring carbons resonate in the aromatic region (δ 100-140 ppm). The carbons of the propylamino side chain are observed in the aliphatic region (δ 10-50 ppm). For instance, analysis of related structures like propylamine (B44156) shows characteristic shifts for its carbon atoms. researchgate.net Similarly, the well-documented shifts for the indole nucleus provide a strong basis for assignment. spectrabase.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, for example, confirming the coupling between the methylene groups of the propyl chain. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the propylamino side chain to the C3 position of the indole ring.

The following table presents estimated NMR data based on the analysis of the indole nucleus, propylamine, and related indole derivatives. researchgate.netspectrabase.comtandfonline.comhmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
Indole N-H~8.1 (broad s)Indole C2~122.5
Indole H-2~7.0 (d)Indole C3~112.0
Indole H-4~7.6 (d)Indole C4~119.0
Indole H-5~7.1 (t)Indole C5~120.0
Indole H-6~7.2 (t)Indole C6~122.0
Indole H-7~7.4 (d)Indole C7~111.0
Amino N-HVariable (broad)Indole C3a~127.0
Propyl α-CH₂~2.9 (t)Indole C7a~136.0
Propyl β-CH₂~1.7 (sextet)Propyl α-C~45.0
Propyl γ-CH₃~1.0 (t)Propyl β-C~23.0
Propyl γ-C~11.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: Using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ can be observed. For this compound (C₁₁H₁₄N₂), the exact molecular weight is approximately 174.1157 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. rsc.org

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure.

Indole Moiety: Indole alkaloids exhibit characteristic fragmentation. A common fragmentation pathway involves the cleavage of the side chain at the C3 position, leading to a stable indolyl-methyl cation or related fragments. oregonstate.edu

Propylamino Side Chain: The propylamino chain undergoes typical amine fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant process. For the propylamino group, this would result in the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized iminium ion. The base peak in the mass spectrum of propylamine itself is at m/z 30, corresponding to [CH₂=NH₂]⁺, formed by α-cleavage. nist.gov

A plausible fragmentation for this compound would involve an initial cleavage to form the indolyl-methyl cation (m/z 130) and subsequent characteristic losses from the indole ring. Another major pathway would be the cleavage within the propyl chain.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonFragmentation Pathway
174[C₁₁H₁₄N₂]⁺Molecular Ion (M⁺)
145[M - C₂H₅]⁺Alpha-cleavage with loss of an ethyl radical
130[C₉H₈N]⁺Cleavage of the C-N bond of the side chain (indolyl-methyl cation)
117[C₈H₇N]⁺Loss of HCN from the m/z 144 fragment (if formed) or other complex rearrangement
103[C₈H₇]⁺Loss of N from the indolyl-methyl cation
44[C₂H₆N]⁺Propylamine fragment [CH₃CH₂CH=NH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to the N-H bonds of the indole and the secondary amine, C-H bonds of the aromatic ring and the aliphatic chain, and C=C bonds of the indole ring. Analysis of a closely related compound, 1-[3-(Dimethylamino)propyl]indole, provides a reference for the expected frequencies. nist.gov Other indole derivatives also show characteristic N-H stretching bands. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchIndole N-H and Secondary Amine N-H
3100 - 3000C-H StretchAromatic C-H (Indole)
2960 - 2850C-H StretchAliphatic C-H (Propyl group)
1600 - 1450C=C StretchAromatic Ring (Indole)
1470 - 1450N-H BendSecondary Amine
750 - 700C-H Bend (out-of-plane)Ortho-disubstituted benzene (B151609) pattern (from indole)

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Indole Ring: The indole ring system is expected to be essentially planar. iucr.org

Propylamino Side Chain: The propylamino side chain will adopt a specific conformation to minimize steric hindrance. Studies on similar structures, such as 4-benzyloxy-N-isopropyltryptamine, show that the alkylamino side chain often adopts an anti-conformation. iucr.org Torsion angles, such as the N-C-C-C angle of the propyl group, would define its spatial arrangement. For example, in 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the propylamino side chain is described as having a contorted conformation with specific C-N-C-C and N-C-C-C torsion angles. researchgate.net

Intermolecular Interactions: In the crystal lattice, molecules of this compound would likely be linked by hydrogen bonds. The N-H groups of both the indole ring and the secondary amine can act as hydrogen bond donors, while the nitrogen atom of the amine can act as an acceptor, leading to the formation of dimers or extended networks. researchgate.netresearchgate.net

Chromatographic Techniques for Purification and Purity Assessment (HPLC, TLC)

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthetic compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of the solvents is adjusted to achieve good separation, where the compound of interest has a retention factor (Rf) typically between 0.3 and 0.7. Visualization can be achieved using UV light or a chemical staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the purification (preparative HPLC) and quantitative analysis of purity (analytical HPLC). frontiersin.org

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing indole alkaloids. nih.gov

Stationary Phase: A C18 or C8 bonded silica column is typically used.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. google.com

Detection: A UV detector is frequently used, as the indole ring has strong chromophores that absorb in the UV region (typically around 220 nm and 280 nm). researchgate.net LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, providing a powerful tool for analysis. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 3 Propylamino Indole Analogues

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as a 3-(propylamino)indole analogue, might interact with a protein's binding site.

Active Site Binding Mode Analysis

Analysis of the binding modes of 3-substituted indole (B1671886) analogues reveals critical interactions within the active sites of various biological targets. For instance, in studies involving HIV-1 envelope glycoprotein (B1211001) gp120, molecular docking has been used to identify key residues in the binding pocket. For the most active inhibitors, specific interactions, such as steric hindrance with residues like Ser375, Phe382, and Tyr384, are crucial for binding. nih.gov The orientation and conformation of the indole scaffold and its substituents dictate the nature and strength of these interactions.

In another example, docking studies of 3-substituted 2-methyl indole analogues with acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST) have detailed the binding modes. These analogues form various interactions, including alkyl and π-alkyl interactions with amino acid residues. For example, with AChE, interactions were observed with residues such as Lys332, Ala528, and Tyr382. yyu.edu.tr The complex structures are often stabilized by hydrogen bonds involving oxygen, hydrogen, and nitrogen atoms from the indole, triazole, and carbonyl moieties of the ligands. yyu.edu.tr This detailed analysis of binding modes is essential for understanding the structure-activity relationships (SAR) that govern the biological activity of these compounds. yyu.edu.tr

Binding Affinity Prediction and Scoring Functions

Scoring functions are essential components of molecular docking that estimate the binding affinity between a ligand and a target protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating better binding. The binding energies for complexes of 3-substituted 2-methyl indole analogues with AChE have been calculated to be in the range of -9.3 to -6.0 kcal/mol, while for GST, the range was -11.1 to -7.5 kcal/mol. yyu.edu.tr

The accuracy of these predictions is critical. For instance, in the development of ligands for the GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, docking studies were performed to rationalize the lower-than-expected potency of some new 3-substituted indole analogues. The computational results were consistent with the in vitro binding data, confirming the predictive power of the docking protocol. researchgate.net Similarly, for indole derivatives targeting the NS5B polymerase of the hepatitis C virus, quantitative structure-activity relationship (QSAR) models built upon docking results have shown high statistical significance, with squared correlation coefficients (R²) as high as 0.969, indicating a strong correlation between predicted and experimental activities. researchgate.net The inhibition constant (Ki) can also be derived from the binding energy, providing another metric for affinity. frontiersin.org

Below is a table summarizing binding affinity data for various indole analogues against different targets, as reported in the literature.

Compound ClassTargetBinding Affinity Range (kcal/mol)Key Interacting Residues
3-Substituted 2-Methyl Indole AnaloguesAcetylcholinesterase (AChE)-9.3 to -8.3 yyu.edu.trLys332, Ala528, Tyr382 yyu.edu.tr
3-Substituted 2-Methyl Indole AnaloguesGlutathione S-transferase (GST)-11.1 to -7.5 yyu.edu.trNot specified
Natural Indole AlkaloidsPlasmepsin IIup to -9.5 chemmethod.comNot specified
Indole-based BenzamidesEstrogen Receptor Alpha (ER-α)Not specifiedNot specified

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and energetic landscapes of molecules, offering insights that are complementary to molecular docking.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE_gap) is an indicator of chemical stability. frontiersin.org

For a series of natural indole compounds, DFT calculations at the B3LYP/6–311++G(d,p) level of theory determined HOMO energies to be between -5.52 and -4.81 eV, and LUMO energies between -0.81 and -0.65 eV. frontiersin.org The corresponding energy gaps ranged from 4.16 to 4.71 eV. frontiersin.org Such calculations can also generate Molecular Electrostatic Potential (MEP) maps, which identify electron-rich and electron-deficient regions of a molecule, guiding predictions about reactivity and intermolecular interactions. For example, in (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, DFT calculations identified the acrylonitrile (B1666552) group as an electron-deficient region and the indole NH as a nucleophilic site.

The following table presents calculated electronic properties for representative indole structures.

StructureHOMO (eV)LUMO (eV)Energy Gap (ΔE_gap) (eV)Dipole Moment (Debye)
Gardflorine A-5.52 frontiersin.org-0.81 frontiersin.org4.71 frontiersin.org1.31 frontiersin.org
Gardflorine B-4.81 frontiersin.org-0.65 frontiersin.org4.16 frontiersin.org4.18 frontiersin.org
Gardflorine C-5.16 frontiersin.org-0.74 frontiersin.org4.43 frontiersin.org6.05 frontiersin.org

Conformational Energetics and Tautomerism

Molecules like this compound can exist in different spatial arrangements (conformers) and structural isomers that can interconvert (tautomers). Quantum chemical calculations are invaluable for determining the relative stabilities of these different forms. Semi-empirical methods like AM1/COSMO and PM3/COSMO have been used to study the tautomeric equilibria and conformers of substituted indoles in aqueous solution. derpharmachemica.com These studies have shown, for example, that 2-formylindole prefers an anti- conformation, while ethyl indole-2-carboxylate (B1230498) favors a syn-syn form. derpharmachemica.com

The relative free energies calculated for different tautomers can predict which form is more stable. For instance, calculations have shown that for some indole derivatives, one tautomer can be more stable than another by as much as 27 kcal/mol. derpharmachemica.com This has significant implications, as different tautomers and conformers can exhibit distinct biological activities and receptor binding modes. nih.gov The study of conformational energetics involves mapping the potential energy surface (PES) by rotating flexible bonds to identify low-energy, stable conformations. organicchemistrytutor.comfrontiersin.org This analysis is crucial for understanding how a molecule's shape influences its function. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-receptor complex and to refine the docked poses. nih.gov

In studies of indole derivatives as HIV-1 inhibitors, MD simulations were performed on the docked complexes. These simulations revealed conformational changes and confirmed the stability of the ligand-receptor complex after an equilibration period. nih.gov The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) over the simulation time, which can extend to 100 nanoseconds or more. chemmethod.comresearchgate.netpensoft.net Stable RMSD values, for example, indicate that the ligand remains securely in the binding pocket. pensoft.net

MD simulations have also been used to investigate the structural basis for the selectivity of indole analogues for different receptor subtypes, such as the dopamine (B1211576) D2 and D3 receptors. nih.gov Furthermore, simulations of an indole derivative, MMINA, complexed with target proteins showed stability that was in agreement with experimental findings, helping to elucidate its mechanism of action. nih.gov These dynamic studies provide a more realistic representation of the physiological environment and are crucial for validating docking results and understanding the fine details of molecular recognition. chemmethod.com

In Silico ADME Profiling

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to predict the pharmacokinetic profile of a compound. In silico ADME profiling utilizes computational models to estimate these properties for analogues of this compound, providing early insights into their potential as drug candidates.

Various online servers and software are employed for these predictions, including SwissADME, pkCSM, and ADMETLab. mdpi.com These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of ADME parameters.

Key ADME properties evaluated for indole analogues include:

Intestinal Absorption: The ability of a compound to be absorbed from the gastrointestinal tract is crucial for oral bioavailability. For a series of 55 indole analogues, the predicted probability of human intestinal absorption ranged from 0.831 to 0.964, indicating good absorption potential. mdpi.com

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for drugs targeting the central nervous system. Some indole-containing compounds have been predicted to cross the blood-brain barrier. mdpi.com

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary enzymes responsible for drug metabolism. Predicting whether a compound will inhibit these enzymes is important to avoid potential drug-drug interactions. In silico studies on 3-phenyl-9-aminoacridone derivatives, which contain an indole-like scaffold, indicated that some compounds have cytochrome P450 inhibitory profiles similar to the standard drug amsacrine (B1665488). scirp.org The five main isoforms considered are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of over 80% of known drugs. mdpi.com

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their efficacy. It is often desirable for drug candidates not to be substrates or inhibitors of P-gp. Studies on various indole derivatives have shown that many are predicted to be inhibitors of P-glycoprotein I and II. scirp.orgmdpi.com

Lipinski's Rule of Five: This rule helps to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Most indole-based benzamides studied have been shown to exhibit satisfactory physicochemical and drug-likeness properties according to Lipinski's rule. pensoft.net

Table 1: Predicted ADME Properties of Selected Indole Analogues

Compound ClassPredicted Intestinal AbsorptionPredicted BBB PermeabilityPredicted CYP Inhibition ProfilePredicted P-gp Substrate/InhibitorReference
Salubrinal AnaloguesHigh (0.831–0.964 probability)YesVaried, isoform-specificNot specified mdpi.com
3-Phenyl-9-aminoacridone DerivativesHigher than etoposideNot specifiedSimilar to amsacrine for some derivativesInhibitors scirp.org
Indole-based BenzamidesSatisfactoryNot specifiedNot specifiedNot specified pensoft.net

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new analogues with improved pharmacokinetic profiles.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are frequently employed. These models correlate the 3D properties of molecules (steric and electrostatic fields) with their biological activity.

Key findings from QSAR studies on indole analogues include:

Monoamine Oxidase (MAO) Inhibition: A QSAR analysis of indole derivatives as MAO inhibitors identified a pharmacophore model with two hydrophobic rings, one donor atom, and one acceptor site. The predictive values (cross-validated r²) for the inhibition of MAO-A and MAO-B were 0.743 and 0.603, respectively, suggesting that the models have good predictive ability. nih.gov The study also indicated that the active sites for MAO-A and MAO-B are considerably different. nih.gov

Anti-amyloidogenic Activity: For indole and isatin (B1672199) derivatives studied as inhibitors of beta-amyloid (Aβ) aggregation, an atom-based 3D-QSAR model was developed. nih.gov This model, which had a predictive r² for an external test set of 0.695, helped to identify the physicochemical features correlated with the Aβ anti-aggregating potency. nih.govmdpi.com

Pim Kinase Inhibition: In a study of 3,5-disubstituted indole derivatives as Pim kinase inhibitors, a five-point pharmacophore model (DHRRR_1) was developed, consisting of one hydrogen bond donor, one hydrophobic site, and three aromatic rings. researchgate.net The 3D-QSAR models yielded good statistical results, which are useful for guiding the design of more potent inhibitors. researchgate.net

HCV NS5B Polymerase Inhibition: QSAR studies on indole-based pyridone analogues as hepatitis C virus (HCV) NS5B polymerase inhibitors revealed that the presence of hydrogen-bond donors negatively impacts activity, while steric bulk on the indole ring is favorable. researchgate.net

Table 2: Summary of QSAR Models for Indole Analogues

TargetQSAR Model TypeKey FindingsPredictive Value (r² or q²)Reference
Monoamine Oxidase (MAO)CoMFAPharmacophore: 2 hydrophobic rings, 1 donor, 1 acceptorq² = 0.743 (MAO-A), 0.603 (MAO-B) nih.gov
Beta-Amyloid AggregationAtom-based 3D-QSARIdentified key physicochemical features for activityr²ext = 0.695 nih.govmdpi.com
Pim KinaseLigand-based Pharmacophore, 3D-QSARPharmacophore: 1 H-bond donor, 1 hydrophobic site, 3 aromatic ringsGood statistical results (R², Q², etc.) researchgate.net
HCV NS5B PolymeraseMLRH-bond donors decrease activity; steric bulk increases activityNot specified researchgate.net

These QSAR models provide valuable frameworks for the rational design of new this compound analogues with enhanced biological activities. By understanding the structural requirements for a particular therapeutic target, medicinal chemists can synthesize novel compounds with a higher probability of success.

Structure Activity Relationship Sar Studies of 3 Propylamino Indole and Analogous Indole 3 Amines

Influence of N-Substitution and Propyl Chain Modifications on Bioactivity

The N-alkylamino side chain at the C3 position of the indole (B1671886) ring is a critical determinant of the biological activity of these compounds. Modifications to this chain, including its length, branching, and the incorporation of heteroatoms, have profound effects on receptor binding and functional activity.

The length of the N-alkyl chain at the 3-amino position of the indole ring plays a significant role in modulating the biological activity of these compounds. Research on various classes of indole derivatives has consistently shown that the length of this alkyl substituent is a key factor for optimal interaction with biological targets.

For cannabimimetic indoles, which share structural similarities with 3-(propylamino)indole analogs, the N-1 alkyl side chain is crucial for high-affinity binding to cannabinoid receptors CB1 and CB2. acs.org Studies have revealed that a minimum alkyl chain length of three carbons is necessary for significant binding affinity. acs.org Optimal binding to both receptors is typically observed with a five-carbon side chain. acs.org Further extension of the chain to a heptyl group leads to a notable decrease in binding at both CB1 and CB2 receptors. acs.org This suggests that the binding pocket has a specific size limitation for the alkyl substituent.

In a series of N-alkylmorpholine derivatives, a clear structure-activity relationship was established based on the length of the linear alkyl chain. rsc.org Compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects, whereas those with shorter chains (less than five carbons) were found to be inactive. rsc.org Similarly, studies on alkyltriethylammonium-based ionic liquids have shown that the elongation of the alkyl chain influences their physicochemical properties and structuration. researchgate.net

The following table summarizes the effect of N-alkyl chain length on the binding affinity of cannabimimetic indoles. acs.org

Alkyl Chain LengthCB1 Receptor Binding AffinityCB2 Receptor Binding Affinity
Methyl (C1)LowLow
Propyl (C3)HighHigh
Pentyl (C5)OptimalOptimal
Heptyl (C7)DecreasedDecreased

This table is based on the general findings that an alkyl chain of 3-6 carbons is sufficient for high-affinity binding, with a five-carbon chain being optimal.

The introduction of heteroatoms, such as oxygen or nitrogen, into the N-alkylamino side chain of indole derivatives can significantly alter their physicochemical properties and biological activity. This strategy, known as bioisosteric replacement, is often employed in drug design to modulate polarity, hydrogen bonding capacity, and metabolic stability. sci-hub.se

The incorporation of a heteroatom can influence the side chain's polarity, which in turn affects how the molecule interacts with its biological target and its environment. reddit.comlabxchange.org For instance, replacing a methylene (B1212753) group (-CH2-) with an oxygen atom creates an ether linkage, which can act as a hydrogen bond acceptor. This can lead to new or enhanced interactions with the target protein. Similarly, introducing a nitrogen atom can create a more polar and potentially ionizable group, affecting the compound's solubility and ability to form salt bridges. nih.gov

While specific studies on this compound analogs with heteroatoms in the propyl chain are not extensively detailed in the provided search results, the general principles of bioisosterism suggest that such modifications would have a profound impact. For example, replacing the central carbon of the propyl chain with an oxygen atom would result in a 2-methoxyethylamine (B85606) derivative, while replacement with a nitrogen atom would yield an ethylenediamine (B42938) derivative. These changes would significantly alter the flexibility, conformation, and hydrogen bonding potential of the side chain, leading to different SAR profiles.

For example, in a series of indazole-3-carboxamide synthetic cannabinoids, metabolic pathways involving the N-alkyl side chains were investigated. mdpi.com Hydroxylation and other metabolic transformations often occur on these alkyl chains, and the presence of heteroatoms could influence the sites and rates of metabolism, thereby affecting the compound's pharmacokinetic profile. mdpi.com

The table below illustrates hypothetical modifications to the propylamino side chain and the potential impact on its properties.

Side Chain ModificationPotential Change in Properties
Replacement of C2 with OxygenIncreased polarity, hydrogen bond acceptor capability, altered conformation.
Replacement of C2 with NitrogenIncreased polarity, potential for ionization, altered hydrogen bonding.
Introduction of a hydroxyl groupIncreased polarity, hydrogen bond donor/acceptor.

Length and Branching of Alkylamino Substituents

Modifications and Functionalization at Other Indole Ring Positions (N1, C2, C4-C7)

Modifications to the indole ring itself, at positions other than C3, are a key strategy for modulating the pharmacological profile of indole derivatives. Substituents at the N1, C2, and the benzenoid positions (C4-C7) can influence electronic properties, steric interactions, and metabolic stability, thereby affecting bioactivity. nih.govnih.govnih.govmdpi.com

The electronic nature of substituents on the indole ring significantly impacts the reactivity and biological activity of the molecule. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the indole nucleus, affecting its ability to interact with biological targets. msjonline.org

Electron-Donating Groups (EDGs):

EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density of the indole ring, enhancing its nucleophilicity. nih.gov In many cases, the presence of EDGs on the benzene (B151609) ring of the indole scaffold enhances biological activity. For example, in the synthesis of 3-substituted indoles, EDGs at the C5 position were found to increase reaction yields due to enhanced nucleophilicity. nih.gov Similarly, in a series of lupeol-indole derivatives with anti-inflammatory activity, the presence of EDGs on the indole benzene ring was shown to promote activity. msjonline.org Methoxy-substituted indoles, in particular, have been widely studied and are found in several clinically used drugs. nih.gov

Electron-Withdrawing Groups (EWGs):

EWGs, such as nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br), decrease the electron density of the indole ring. The effect of EWGs on bioactivity can be more complex and context-dependent. In some instances, EWGs can enhance activity. For example, in a series of indole-benzimidazole derivatives, compounds with an EWG at the R2 position showed greater anti-cancer activity. msjonline.org In other cases, EWGs can reduce activity. For instance, in the synthesis of certain 3-substituted indoles, EWGs on the indole ring led to lower product yields. nih.gov Halogen substitutions can also have a significant impact; for example, in a series of indole-tethered chromene derivatives, a fluorine substitution at the C5 position was found to be considerably more active than a bromine substitution. nih.gov

The following table provides examples of how different substituents on the indole ring can affect biological activity.

PositionSubstituentElectronic EffectImpact on BioactivityReference(s)
C5Methoxy (-OCH3)DonatingEnhanced activity in some chromene derivatives nih.gov
C5Fluoro (-F)WithdrawingMore active than bromo in some chromene derivatives nih.gov
C5Bromo (-Br)WithdrawingLess active than fluoro in some chromene derivatives nih.gov
C5Nitro (-NO2)WithdrawingNegligible or no inhibitory effect in some chromene derivatives nih.gov
N1Methyl (-CH3)DonatingSignificantly enhanced anticancer activity in some derivatives mdpi.com
C4-C7HalogensWithdrawingCan increase cytotoxicity nih.gov

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. unict.itdntb.gov.uamdpi.com Since biological targets such as receptors and enzymes are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.

In the context of indole derivatives, stereochemistry can be introduced through chiral centers in the side chains or by restricted rotation around single bonds, leading to atropisomers. The specific spatial orientation of substituents can dictate how a molecule fits into a binding pocket and interacts with key amino acid residues. unict.it

For example, in the development of HIV-1 fusion inhibitors based on an indole scaffold, the stereochemical arrangement of the molecule was found to be crucial for activity. unict.it Docking studies revealed that different isomers adopted distinct binding poses, and only those with the correct spatial orientation of key functional groups were able to effectively inhibit viral fusion. unict.it

Conformational restriction is a common strategy used in drug design to lock a flexible molecule into its bioactive conformation, which can lead to increased potency and selectivity. This has been applied to indole derivatives, for instance, by creating rigid analogs to mimic specific conformations of flexible side chains. mdpi.com By studying the activity of these conformationally constrained molecules, researchers can deduce the likely bioactive conformation of the parent compound.

The development of metallo-β-lactamase inhibitors based on a dihydro benzo-indole scaffold highlighted the importance of stereochemistry at the C3 position. mdpi.com Variations in the stereochemical configuration at this position, along with the introduction of different aromatic rings, had a significant impact on the inhibitory activity. mdpi.com

Furthermore, the study of enantiomers of spirocyclic indole alkaloids has shown that different stereoisomers can exhibit distinct biological activities. dntb.gov.ua This underscores the importance of considering stereochemistry in the design and synthesis of new indole-based therapeutic agents.

Effects of Electron-Withdrawing and Electron-Donating Groups

Spatial Orientation and Molecular Shape Descriptors in SAR

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape and the spatial orientation of its functional groups. rsc.org In the field of drug design, understanding these spatial aspects is crucial for developing potent and selective ligands. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships. nih.govnih.gov

3D-QSAR models correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.gov These models can generate contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. For instance, a CoMFA analysis of indole amide analogues as histone deacetylase inhibitors revealed specific steric and electrostatic requirements for optimal binding. nih.gov Such insights are invaluable for designing new molecules with improved activity.

Pharmacophore modeling is another important computational technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. mdpi.com A pharmacophore model for indole and isatin (B1672199) derivatives with anti-amyloidogenic activity was developed to distinguish between active and inactive compounds, providing a blueprint for the design of new inhibitors. mdpi.comnih.gov

The bioactive conformation, which is the specific 3D shape a molecule adopts when it binds to its biological target, is a key concept in SAR. nih.gov For flexible molecules like this compound, which can adopt multiple conformations, identifying the bioactive conformation is a major challenge. unistra.frresearchgate.net Computational methods, such as molecular docking and conformational analysis, are used to predict the likely bioactive conformation. nih.govmsjonline.org For example, studies on aminoalkylindoles have used rigid analogues to probe the s-trans versus s-cis conformation at the receptor, concluding that the s-trans conformation is preferred for interaction with cannabinoid receptors. nih.gov

The following table summarizes the application of different computational methods in the SAR of indole derivatives.

Computational MethodApplication in SARKey InsightsReference(s)
3D-QSAR (CoMFA/CoMSIA)To correlate 3D molecular fields with biological activity.Identification of favorable/unfavorable steric, electrostatic, and hydrophobic regions for activity. nih.govnih.gov
Pharmacophore ModelingTo identify the essential 3D arrangement of functional groups.Generation of a 3D template for active compounds. mdpi.comnih.gov
Molecular DockingTo predict the binding mode and orientation of a ligand in a receptor's active site.Understanding key protein-ligand interactions and predicting binding affinity. nih.govmsjonline.org
Conformational AnalysisTo determine the stable, low-energy conformations of a flexible molecule.Identification of the likely bioactive conformation. nih.govunistra.frresearchgate.net

Ligand Efficiency and Lipophilicity in Optimizing Indole Scaffolds

In the field of medicinal chemistry, the optimization of a lead compound into a viable drug candidate is a multifaceted challenge. It requires a delicate balance between enhancing potency and maintaining favorable physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Two key metrics that have become indispensable in guiding this process are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE). researchgate.net

Ligand Efficiency (LE) provides a measure of the binding energy per heavy atom (non-hydrogen atom) of a ligand. It helps to identify compounds that have a high affinity for their target relative to their size. frontiersin.org This is particularly valuable in fragment-based drug design, where small, low-affinity fragments with high LE are grown into larger, more potent molecules. frontiersin.org The goal is to increase potency without disproportionately increasing molecular weight, a phenomenon sometimes referred to as "molecular obesity."

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity, often measured as logP or logD. researchgate.net It is a critical parameter because high lipophilicity, while sometimes correlated with increased potency, is often associated with undesirable outcomes such as poor solubility, high plasma protein binding, increased metabolic turnover, and potential toxicity. sk.rudovepress.com Therefore, maximizing LLE helps to ensure that gains in potency are achieved through specific, high-quality interactions with the target rather than by simply increasing hydrophobicity. researchgate.net Careful monitoring of metrics like LE and LLE can help determine if potency improvements are undesirably linked to increased lipophilicity. researchgate.net

The indole scaffold, a versatile and privileged structure in drug discovery, is frequently the subject of optimization efforts where these efficiency metrics are applied. mdpi.comrsc.org The structural versatility of the indole ring allows for the incorporation of various substituents, which can significantly alter the biological activity and drug-like properties of the compounds. mdpi.com

Research into 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors provides a clear example of these principles in action. nih.gov In this series, key elements for high binding affinity were identified as a C7 primary carboxamide, a C5 aromatic group, and a C3 sulfonamide. nih.gov However, initial studies noted that while adding a C3 sulfonamide to the indole scaffold improved binding potency, the ligand efficiency (LE) actually decreased compared to the less potent parent compound that lacked this group. nih.gov This highlighted the need for careful optimization of the C3 substituent to improve both potency and efficiency.

To address issues like poor solubility, researchers designed analogs with amine substituents at the C3 position, intending for this "vector" to access the solvent front. nih.gov Introducing amines via a 3-carbon alkyl sulfonamide linker, a structure analogous to the propylamino group, successfully improved solubility. nih.gov Furthermore, modulating the nature of the amine (primary, secondary, or tertiary) allowed for the fine-tuning of membrane permeability. nih.gov

A subsequent breakthrough in the series came with the replacement of the C3 side chain with a six-membered ring containing a sulfone. nih.gov This modification led to a compound (compound 24 in the study) with high in vitro potency, good ligand efficiency, and favorable lipophilicity (clogP = 1.6), demonstrating a successful optimization of the indole scaffold. nih.gov

The following table summarizes the in vitro and physicochemical properties of lead compounds from the IKKβ inhibitor study, illustrating the impact of C3 substituent modifications on key drug discovery parameters.

CompoundIKKβ IC50 (μM)Ligand Efficiency (LE)clogPPAMPA Pe (10⁻⁶ cm/s)
240.0030.431.610.3
(R)-280.0020.401.511.0

This table presents data for optimized lead compounds where modifications at the C3 position of the indole scaffold led to high potency and good ligand efficiency and lipophilicity profiles. Data sourced from a study on IKKβ inhibitors. nih.gov

Mechanistic Elucidation of 3 Propylamino Indole Bioactivity Through in Vitro and in Vivo Research Model Studies

Receptor Binding Affinity and Selectivity Profiling

The interaction of 3-(Propylamino)indole and its derivatives with various receptor systems is a critical determinant of their pharmacological profile. The following sections detail the binding characteristics of this compound at serotonin (B10506), dopamine (B1211576), and benzodiazepine (B76468) receptors.

Radioligand binding assays are fundamental in neuropharmacology for characterizing the interaction between a ligand and a receptor. unc.edu These assays measure the affinity (typically as Kᵢ or IC₅₀ values) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to a specific receptor. unc.edunih.gov Saturation studies determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, while kinetic studies examine the rates of association and dissociation. unc.edu

For indole (B1671886) derivatives, these assays have been instrumental in defining their receptor binding profiles. For instance, studies on various indole compounds utilize radioligands like [³H]5-HT, [³H]8-OH-DPAT, and [³H]ketanserin to probe serotonin receptor sites. nih.gov Similarly, the binding of N-(indol-3-ylglyoxylyl)amino acid derivatives to benzodiazepine receptors has been quantified using [³H]flunitrazepam displacement assays. nih.gov While specific competition, saturation, and kinetic data for this compound itself are not extensively detailed in the reviewed literature, the methodologies are well-established for this class of compounds.

The serotonin system, with its numerous receptor subtypes, is a common target for indole-based compounds. acnp.orgsigmaaldrich.com The structural features of an indole derivative dictate its affinity and selectivity for these subtypes.

5-HT1A Receptors: The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. sigmaaldrich.com Ligands with high affinity for 5-HT1A sites, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), often serve as benchmarks in pharmacological studies. nih.govnih.gov While indolealkylamines are often nonselective, minor structural changes can impart significant selectivity. acnp.org Research on related indole structures shows that they can achieve high affinity for 5-HT1A receptors.

5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is implicated in nausea and vomiting. sigmaaldrich.com Research has focused on developing potent and selective 5-HT3 antagonists. nih.gov Novel 1,7-annelated indole derivatives have shown high affinity for 5-HT3 receptors, with Kᵢ values in the nanomolar range, indicating that the indole scaffold is favorable for binding to this receptor. nih.gov One study identified a ligand with a pKᵢ value of 10.29 for the 5-HT3 receptor, demonstrating subnanomolar affinity. acs.org

Binding Affinity of Indole Derivatives at Serotonin Receptors
Compound ClassReceptor SubtypeAffinity (Kᵢ or pKᵢ)Reference
1,7-Annelated Indole Derivatives5-HT3Kᵢ = 0.19 nM nih.gov
Quinazoline-derived Indole Analog5-HT3pKᵢ = 10.29 acs.org

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are crucial targets in the treatment of psychosis and Parkinson's disease. plos.organnualreviews.org The interaction of indole-based compounds with these receptors has been a subject of investigation. Studies on compounds structurally related to this compound, such as aminotetralin derivatives, reveal that N,N-di-n-propyl substitution can confer potent dopamine agonist activity. annualreviews.orgacs.org

Research has shown that certain released-active antibodies can enhance radioligand binding to D3 receptors. nih.gov Specifically, a study on the preferential D3 receptor agonist 7-OH-DPAT demonstrated that its effects could be blocked by D2/D3 antagonists, highlighting the involvement of these receptors. nih.gov While direct binding data for this compound is sparse, the known structure-activity relationships for dopaminergic ligands suggest that the propylamino group could play a significant role in its interaction with dopamine receptor subtypes. annualreviews.org

Interaction of Indole-Related Compounds with Dopamine Receptors
Compound/AgentReceptor SubtypeObserved EffectReference
N,N-di-n-propyl m-tyramineDopamine (Central/Peripheral)Potent agonist activity annualreviews.org
Released-Active Form of Antibodies to S100D3Enhanced radioligand binding by 126.3% nih.gov

The benzodiazepine receptor (BzR), now more formally known as the benzodiazepine binding site on the GABAₐ receptor, is a target for anxiolytic and sedative drugs. mdpi.com Indole derivatives have been designed and evaluated as ligands for this site. mdpi.comgoogle.comgoogle.com.na Studies on N-(indol-3-ylglyoxylyl)amino acid derivatives revealed that these compounds can inhibit the binding of the radioligand [³H]flunitrazepam to bovine brain membranes, with IC₅₀ values indicating their affinity for the BzR. nih.gov These studies also highlighted the stereoselectivity of the interaction, with the D-form of the amino acid moiety generally showing higher potency. nih.gov Some indole derivatives act as inverse agonists at the benzodiazepine receptor. nih.gov A potent benzodiazepine receptor agonist, ZK 93423, which contains a pyrido[3,4-b]indole core structure, displays an IC₅₀ of 1 nM.

Binding Affinity of Indole-Based Compounds at the Benzodiazepine Receptor
Compound Class/NameReceptorAffinity (IC₅₀)Reference
N-(indol-3-ylglyoxylyl)amino acid derivativesBenzodiazepine Receptor (BzR)Varies (compound-specific) nih.gov
ZK 93423Benzodiazepine Receptor (BzR)1 nM

Dopamine Receptor (D) Subtype Interactions

Enzyme and Protein Interaction Studies

Beyond receptor binding, the bioactivity of this compound can also be mediated through interactions with enzymes and other proteins.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in oncology. nih.govmdpi.com The indole scaffold has been identified as a promising pharmacophore for the development of EGFR inhibitors. umlub.plnih.gov Research into indole-based compounds has led to the discovery of potent inhibitors of EGFR kinase activity.

For example, a series of 5-substituted-indole-2-carboxamides were found to inhibit EGFR with IC₅₀ values ranging from 85 nM to 124 nM, comparable to the reference inhibitor erlotinib (B232) (IC₅₀ = 80 nM). researchgate.netnih.gov Another study on novel indole derivatives designed to be structurally similar to osimertinib (B560133) identified a compound with an EGFR IC₅₀ of 1.026 µM. cardiosomatics.ru These findings underscore the potential for indole derivatives to act as EGFR kinase inhibitors, a mechanism that is distinct from their neuroreceptor activities. frontiersin.org

EGFR Kinase Inhibition by Indole Derivatives
Compound SeriesInhibitory Concentration (IC₅₀)Reference Compound (IC₅₀)Reference
5-substituted-indole-2-carboxamides85 - 124 nMErlotinib (80 nM) researchgate.netnih.gov
Osimertinib-like Indole Derivative (Compound 16)1.026 µMOsimertinib (Not specified) cardiosomatics.ru

Tubulin Polymerization Inhibition

Indole derivatives have been identified as a significant class of compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov Microtubules are essential cytoskeletal proteins composed of α,β-tubulin heterodimers, playing a crucial role in cell division, motility, and shape maintenance. nih.gov The disruption of their dynamic equilibrium between polymerization and depolymerization can halt the cell cycle and lead to apoptosis, making tubulin an attractive target for anticancer agents. nih.govd-nb.info

Compounds based on the indole scaffold can act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.govd-nb.info For instance, arylthioindole (ATI) derivatives are known to be potent inhibitors that bind to the colchicine site. nih.gov Molecular modeling studies suggest that the binding often involves the formation of a hydrogen bond between the indole N-H group and the amino acid Thr179 of β-tubulin, with other parts of the molecule settling into a hydrophobic pocket near Cys241. csic.es

Research into combretastatin (B1194345) analogues, where the characteristic trimethoxy "A"-ring is replaced by an indole moiety, has yielded compounds with significant anticancer activity. d-nb.info These indole-bearing analogues effectively bind to the colchicine binding site located at the α and β interface of tubulin, thereby preventing polymerization. d-nb.info This mechanism is confirmed through techniques like immunofluorescence and molecular docking, which show interactions such as hydrogen bonding between the inhibitor and amino acid residues like Cys241β and Leu255β, stabilizing the compound within the binding site. d-nb.info

While direct studies on this compound are limited in the provided literature, the extensive research on related indole structures highlights the importance of the indole nucleus as a pharmacophore for tubulin inhibition. The nature and position of substituents on the indole ring are critical for activity. For example, in a series of sulfur-spaced trimethoxyphenyl (TMP) derivatives, a 6- or 7-heterocyclyl-1H-indole derivative showed potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Another study on indole-based TMP analogues identified a compound (6v) that potently inhibited breast cancer cell growth by arresting the cell cycle in the G2/M phase. nih.gov These findings underscore the potential of substituted indoles, including those with aminoalkyl side chains like this compound, to function as tubulin polymerization inhibitors.

Table 1: Activity of Selected Indole-Based Tubulin Inhibitors This table presents data for various indole derivatives, illustrating the general potential of this chemical class as tubulin inhibitors, as specific data for this compound was not available in the provided search results.

Compound Class/Name Target Cancer Cell Line IC50 (Antiproliferative) IC50 (Tubulin Assembly) Key Findings Reference
Arylthioindole (ATI 3) MCF-7 52 nM 3.3 µM Potently inhibits tubulin polymerization and cancer cell growth. nih.gov
Combretastatin Analogue (2d) THP-1, MCF-7 0.80 µM, 0.37 µM Not specified Binds to the colchicine site and prevents tubulin polymerization. d-nb.info
Sulfur-Spaced TMP Analogue (1k) MCF-7 4.5 nM 0.58 µM Showed potent inhibition of tubulin polymerization and colchicine binding. nih.gov
Amide-Spaced TMP Analogue (6v) T47D 0.04 µM Not specified Arrested cell cycle in G2/M phase in a dose-dependent manner. nih.gov

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. google.com By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression. google.com Inhibition of HDACs can restore the expression of suppressed genes, including those involved in tumor suppression, cell cycle control, and apoptosis, making HDAC inhibitors a promising class of therapeutic agents. google.comgoogle.com

Indole-based structures have been incorporated into the design of novel HDAC inhibitors. Research has demonstrated that these compounds can effectively modulate HDAC activity and exhibit anti-inflammatory and anti-tumor properties. nih.govnih.gov For example, certain HDAC inhibitors have been shown to regulate dendritic cell (DC) functions by inducing the expression of indoleamine 2,3-dioxygenase (IDO), an enzyme with immunoregulatory properties. nih.gov This suggests a link between HDAC inhibition and indole metabolism pathways in modulating immune responses.

Of particular relevance is the synthesis and evaluation of selective HDAC6 inhibitors bearing substituted urea (B33335) linkers. nih.gov In one study, a key intermediate synthesized was Methyl 4-(((3-(dimethylamino)propyl)amino)methyl)benzoate. nih.gov This structure is closely related to this compound, featuring a propylamino chain. The development of such molecules indicates the utility of the amino-propylamine side chain in designing compounds that target HDACs. While the final tested compounds in the study were more complex ureas, the synthesis highlights the chemical feasibility and relevance of this structural motif. nih.gov

The mechanism of HDAC inhibition often involves the inhibitor accessing the active site of the enzyme and chelating the zinc ion that is essential for its catalytic activity. The structural components of the inhibitor, including the indole nucleus and associated side chains, contribute to the binding affinity and selectivity for different HDAC isoforms.

Table 2: Indole-Related Compounds in HDAC Modulation This table includes data on compounds structurally related to this compound, highlighting the role of the propylamine (B44156) moiety in the design of HDAC inhibitors.

Compound/Intermediate Context Target/Effect Key Findings Reference
Methyl 4-(((3-(Dimethylamino)propyl)amino)methyl)benzoate Synthetic intermediate for HDAC6 inhibitors HDAC6 The 3-(dimethylamino)propylamine group is a key structural component in the synthesis of selective HDAC6 inhibitors. nih.gov
Suberoylanilide hydroxamic acid (SAHA) HDAC inhibitor Dendritic Cells Induces expression of indoleamine 2,3-dioxygenase (IDO), suppressing DC allostimulatory responses. nih.gov
ITF 2357 HDAC inhibitor Dendritic Cells Similar to SAHA, reduces proinflammatory cytokine secretion and induces IDO expression. nih.gov

HIV-1 Glycoprotein (B1211001) 41 (gp41) Binding and Fusion Inhibition

The entry of Human Immunodeficiency Virus-1 (HIV-1) into host cells is a critical step in its life cycle, mediated by the viral envelope glycoprotein (Env) complex, which consists of the gp120 and gp41 subunits. nih.govelifesciences.org The gp41 protein is a transmembrane subunit that undergoes significant conformational changes to catalyze the fusion of the viral and cellular membranes, allowing the viral core to enter the host cell. nih.govelifesciences.org This process involves several functional regions within gp41, including the N-terminal fusion peptide, heptad repeat regions (HR1 and HR2), and the membrane proximal external region (MPER). nih.gov Disrupting the function of gp41 is a key strategy for developing antiviral therapies.

While direct evidence of this compound binding to gp41 is not detailed in the provided search results, the general principle of small molecules inhibiting viral entry is well-established. Some heterocyclic compounds have been developed to inhibit HIV replication. google.com Furthermore, research into the inhibition of furin, a host protease that cleaves the gp160 precursor into gp120 and gp41, has identified peptide-based inhibitors containing a 3-(amido)propylamine group. scispace.com Although this is an indirect link, it shows the utility of the propylamine moiety in molecules designed to interfere with processes essential for HIV maturation and infectivity.

Studies on gp41 have identified specific domains that are crucial for its function and represent potential binding sites for inhibitors. For example, the N-domain of gp41 has been shown to bind to a potential receptor protein, P45, and this interaction can be blocked by specific peptides. nih.gov Inhibitors that target the conformational changes of gp41, such as those that prevent the formation of the stable six-helix bundle from the HR1 and HR2 domains, can effectively block membrane fusion.

DNA Binding Interactions

Indole-containing molecules are known to interact with DNA, a mechanism that can contribute to their biological activity. nih.govresearchgate.net These interactions can occur through different modes, including intercalation between base pairs or binding within the minor groove of the DNA double helix. nih.govbeilstein-journals.org

A study of a benzo[e]pyridoindole derivative, 3-methoxy-7H-8-methyl-11-[(3'-amino)propylamino]-benzo[e]pyrido[4,3-b]indole (BePI), provides significant insight into the role of the propylamino side chain in DNA binding. nih.gov This compound, which features a (3'-amino)propylamino group, was shown to intercalate into both double-helical and triple-helical DNA. nih.gov The binding was found to be preferential for and to stabilize triple-helical DNA structures. nih.gov Experimental evidence from viscosity and fluorescence studies confirmed the intercalative binding mode, demonstrating that BePI unwinds supercoiled plasmid DNA and increases the contour length of DNA, both hallmarks of intercalation. nih.gov

Furthermore, the propylamino side chain, often as a 3-(dimethylamino)propylamine (Dp) group, is a common feature in synthetic polyamides designed to bind to the minor groove of DNA. beilstein-journals.orgresearchgate.net These molecules can recognize specific DNA sequences, and modifications to this cationic side chain can influence binding affinity and reduce aggregation. beilstein-journals.org The hydrophobic and hydrogen-bonding capabilities of the indole ring itself also contribute to these interactions within the DNA grooves. mdpi.com The ability of synthetic bis-indole alkaloids to inhibit DNA synthesis in bacteria has also been proposed as a mechanism for their antibacterial action. researchgate.net

Table 3: DNA Interaction Profile of a Propylamino-Containing Indole Derivative

Compound DNA Target Binding Mode Key Findings Reference
BePI (benzo[e]pyridoindole with (3'-amino)propylamino side chain) Double-helical DNA, Triple-helical DNA Intercalation Preferentially binds and stabilizes triple-helical DNA; unwinds supercoiled DNA. nih.gov

Cellular Pathway Modulation and Signaling Investigations

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects (e.g., NF-κB, NLRP3 pathway)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing environmental signals and modulating cellular responses, including immune regulation and inflammation. nih.govdarmzentrum-bern.ch A growing body of evidence has identified various indole derivatives, primarily metabolites of tryptophan produced by the gut microbiota, as endogenous ligands for AhR. nih.govdarmzentrum-bern.chnih.gov

Upon binding by a ligand such as an indole derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. mdpi.com This leads to the transcription of various genes, including cytochrome P450 enzymes like CYP1A1. mdpi.comfrontiersin.org

Activation of the AhR pathway by indole compounds has been shown to have significant downstream effects on inflammatory signaling. Research demonstrates that microbiota-derived indoles can upregulate AhR production and subsequently inhibit the activation of the pro-inflammatory NF-κB signaling pathway. nih.gov This, in turn, can suppress the formation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.org For instance, studies in a mouse model of Alzheimer's disease showed that indoles alleviated neuroinflammation by inhibiting the NF-κB and NLRP3 pathways via AhR activation. nih.gov Similarly, the AhR ligand indole-3-aldehyde was found to protect against vulvovaginal candidiasis by inducing an IL-22/IL-18 response that inhibits the inflammatory NLRP3/IL-1β axis. frontiersin.org

While these studies focus on other indole derivatives, they establish a clear mechanistic paradigm for how the indole scaffold can engage the AhR to produce anti-inflammatory effects. It is plausible that this compound could also function as an AhR ligand, thereby modulating these critical inflammatory pathways.

Antioxidant Response Element Co-activation

Cells possess a sophisticated defense system against oxidative stress, a key component of which is the Nrf2-Antioxidant Response Element (ARE) signaling pathway. nih.gov The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification enzymes. nih.govbrieflands.com These genes typically contain a specific cis-acting enhancer sequence in their promoters known as the Antioxidant Response Element (ARE). nih.govnih.gov

Under normal conditions, Nrf2 is kept at low levels by its cytosolic repressor, Keap1, which targets it for degradation. nih.gov In response to oxidative or electrophilic stress, Nrf2 is stabilized, allowing it to accumulate in the nucleus, bind to the ARE, and activate the transcription of its target genes. brieflands.comnih.gov

Several indole derivatives have been shown to activate this protective pathway. tandfonline.comtandfonline.com For example, indole-3-carbinol (B1674136) (I3C), a phytochemical, has been reported to increase Nrf2-dependent gene expression, leading to an increase in the mRNA of antioxidant enzymes like heme oxygenase-1 (HO-1). tandfonline.comtandfonline.com In a study on indole-2-carboxamide and 3-acetamide derivatives, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was identified as the most potent activator of HO-1, an enzyme known to provide cytoprotection against oxidative stress. tandfonline.com This finding is particularly relevant as the compound features a propylamino side chain similar to this compound. The activation of Nrf2 and subsequent expression of ARE-driven genes like glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis, represents a critical mechanism for cellular protection against oxidative damage. brieflands.com

In Vitro Cellular Assays for Biological Response Assessment

The anti-proliferative potential of indole derivatives has been a subject of extensive research. While specific data for this compound is not available, studies on various 3-substituted indole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their anti-proliferative activities. One compound in this series displayed potent activity against MCF-7 cells with an IC50 value of 0.067±0.003 μM and showed high selectivity over normal human embryonic lung WI-38 cells. researchgate.net Another study on 1-methyl-1H-indole-pyrazoline hybrids identified a compound with strong in vitro growth inhibitory activity against four human cancer cell lines, with IC50 values ranging from 0.21-0.31 μM. researchgate.net

Furthermore, a series of indole-aryl amide derivatives were tested for their in vitro cytotoxicity against a panel of tumor cell lines including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells. nih.gov Some of these compounds exhibited good activity against the selected tumor cell lines. nih.gov For example, one derivative was active against HT29, HeLa, and MCF7 cancer cell lines with IC50 values of 0.96, 1.87, and 0.84 μM, respectively. nih.gov Another compound was active against HT29, PC3, and J6 cancer cell lines with IC50 values of 2.61, 0.39, and 0.37 μM, respectively. nih.gov

In Vitro Anti-proliferative Activity of Representative Indole Derivatives
Compound TypeCancer Cell LineIC50 (µM)Reference
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivativeMCF-70.067±0.003 researchgate.net
1-methyl-1H-indole-pyrazoline hybridVarious (4 lines)0.21-0.31 researchgate.net
Indole-aryl amide derivative 1HT290.96 nih.gov
Indole-aryl amide derivative 1HeLa1.87 nih.gov
Indole-aryl amide derivative 1MCF70.84 nih.gov
Indole-aryl amide derivative 2HT292.61 nih.gov
Indole-aryl amide derivative 2PC30.39 nih.gov
Indole-aryl amide derivative 2J60.37 nih.gov

This table presents data for indole derivatives structurally related to this compound and is for illustrative purposes. The specific activity of this compound may differ.

Indole derivatives are recognized for their broad-spectrum antimicrobial properties. Although specific data for this compound is scarce, research on related 3-aminoindole derivatives highlights their potential as antimicrobial agents.

A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated significant antibacterial and antifungal activities. turkjps.org The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 3.125-50 µg/mL against various microorganisms. turkjps.org For example, against Bacillus subtilis, the most effective compounds, an indole-thiadiazole and an indole-triazole derivative, showed an MIC value of 3.125 µg/mL. turkjps.org

Another study focusing on indolyl derivatives containing amino-guanidinium moieties reported potent antibacterial activities against both Gram-positive and Gram-negative bacteria, with MICs in the range of 2–16 µg/mL for the most active compounds. mdpi.com These derivatives were particularly effective against ESKAPE pathogens and MRSA strains. mdpi.com

Antimicrobial Activity of Representative Indole Derivatives
Compound TypeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivativeBacillus subtilis3.125 turkjps.org
Indole-triazole derivativeBacillus subtilis3.125 turkjps.org
Indolyl amino-guanidinium derivativeESKAPE strains/MRSA2-16 mdpi.com
3-Substituted Indole-2-one derivativeSalmonella enterica125-250 dergipark.org.tr
3-Substituted Indole-2-one derivativeMRSA125 dergipark.org.tr

This table presents data for indole derivatives structurally related to this compound and is for illustrative purposes. The specific activity of this compound may differ.

The anti-inflammatory potential of indole derivatives has been investigated in various cellular models. While direct evidence for this compound is lacking, studies on related compounds suggest a role in modulating inflammatory pathways.

For example, certain indole and amide derivatives of ursolic acid have been shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in RAW 264.7 macrophage cells. chemrxiv.org These derivatives also demonstrated a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. chemrxiv.org One of the indole derivatives of ursolic acid showed a nitric oxide (NO) inhibitory effect of 48.3 ± 3.1% at a 5 µM concentration. chemrxiv.org

Another study on new indole, amino-indole, and pyrano-indole derivatives reported anti-inflammatory activity in pharmacological screenings. nih.gov Furthermore, research on oleanolic acid indole derivatives identified compounds with potent anti-inflammatory effects in an LPS-induced BV2 cells inflammation model, inhibiting the production of NO and pro-inflammatory cytokines. nih.gov

Anti-inflammatory Activity of Representative Indole Derivatives in Cellular Models
Compound TypeCellular ModelKey FindingReference
Indole derivative of ursolic acidRAW 264.7 macrophages48.3 ± 3.1% NO inhibition at 5 µM chemrxiv.org
Indole derivative of ursolic acidRAW 264.7 macrophagesReduction of TNF-α, IL-6, IL-1β chemrxiv.org
Oleanolic acid indole derivativeLPS-induced BV2 cellsInhibition of NO and pro-inflammatory cytokines nih.gov

This table presents data for indole derivatives structurally related to this compound and is for illustrative purposes. The specific activity of this compound may differ.

Antimicrobial Activity Against Bacterial and Fungal Strains

Blood-Brain Barrier Transport Mechanisms in In Vitro Models

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential as a therapeutic agent for central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. frontiersin.org Transport across the BBB can occur via passive diffusion for small, lipophilic molecules, or through various carrier-mediated and receptor-mediated transport systems for other molecules. frontiersin.org

There is currently no specific information available regarding the in vitro BBB transport mechanisms of this compound. However, studies on other indole derivatives provide some insights. The permeability of the BBB to a series of fluorescent indoline (B122111) derivatives was assessed in vivo in zebrafish, demonstrating that subtle structural modifications can significantly alter brain permeability. nih.gov

In vitro models of the BBB, such as those using primary brain endothelial cells or immortalized cell lines, are commonly used to predict the BBB permeability of new compounds. frontiersin.org These models can help determine if a compound is likely to be a substrate for efflux pumps, such as P-glycoprotein, which can actively transport compounds out of the brain. frontiersin.org The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, are key determinants of its ability to passively diffuse across the BBB. The presence of an amino group, as in this compound, can influence a molecule's charge at physiological pH, which in turn affects its membrane permeability. Without experimental data, the BBB transport of this compound remains speculative.

Broader Academic Research Applications and Future Directions for Indole 3 Amine Chemistry

Development of Chemical Probes and Tools for Biological Research

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The 3-(propylamino)indole structure is a valuable component in the design of such tools. The propylamine (B44156) group can act as a specific recognition site for enzymes, enabling the targeted delivery of fluorescent or other reporter molecules. rsc.org

For instance, fluorescent probes have been designed where a propylamine group is linked to a fluorophore like coumarin. rsc.org In its initial state, the probe is non-fluorescent. However, upon enzymatic action, such as that by monoamine oxidases (MAOs), the propylamine is cleaved, leading to the release of the fluorophore and a detectable fluorescent signal. This "turn-on" mechanism allows for the real-time detection of enzyme activity in living cells and tissues. rsc.org These tools are instrumental in studying diseases where enzyme levels are altered. rsc.org The design strategy often involves creating probes that are initially non-fluorescent to minimize background signal, a principle that enhances the sensitivity of detection for specific analytes like hydrogen sulfide (B99878) in cancer imaging. acs.org

Table 1: Examples of Recognition Groups in Chemical Probes

Recognition Group Target Analyte/Enzyme Application Area
Propylamine Monoamine Oxidase (MAO) Visualizing biocatalytic monoamine oxidation rsc.org
γ-Glutamine γ-Glutamyltranspeptidase (GGT) Imaging pulmonary fibrosis rsc.org

Scaffold Design for Novel Research Compounds

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity. researchgate.netsci-hub.se The functionalization at the 3-position, as seen in this compound, is a key strategy for modulating biological activity. rsc.org This makes the 3-amino-indole core a valuable starting point for designing novel research compounds.

Researchers have utilized this scaffold to develop new classes of potential therapeutics. For example, N-propyl amino substituted indole analogues have been synthesized as part of research into new antibiotics that target the signal recognition particle (SRP) pathway in bacteria like E. coli. latrobe.edu.au In another area, the 1H-indole-3-propionamide scaffold, which shares structural similarities, was used to identify novel and selective inhibitors of the Nav1.7 sodium channel, a promising target for new analgesic drugs. nih.gov These examples underscore the versatility of the indole-3-amine scaffold in generating structurally diverse libraries of compounds for screening against various biological targets. rsc.orgmdpi.com

Contributions to Understanding Neurotransmitter Systems and Their Modulators

Indole derivatives are structurally similar to endogenous neurotransmitters like serotonin (B10506), which features an indole core. This resemblance allows them to interact with various components of neurotransmitter systems. Indole alkaloids have been shown to modulate serotonergic, dopaminergic, and adrenergic neurotransmission. frontiersin.org

Compounds incorporating a propylamino group attached to a heterocyclic core have been investigated for their ability to act as allosteric modulators of receptors like the cannabinoid CB1 receptor. acs.org For example, 3-(4-Chlorophenyl)-1-{3-[6-(propylamino)pyridin-2-yl]phenyl}urea was synthesized and studied for its modulatory effects, highlighting how the propylamino moiety contributes to the molecule's interaction with the receptor. acs.org Such compounds are valuable research tools for probing the function of neurotransmitter receptors and have been found to interact with systems implicated in conditions like Alzheimer's disease by potentially inhibiting Aβ peptide aggregation. google.com The gut metabolite indole-3-propionic acid (IPA), a related structure, has also been shown to promote nerve regeneration and repair, further linking indole derivatives to neuronal health. nih.gov

Exploration in Materials Science and Corrosion Inhibition Research

Beyond biology, indole derivatives have found applications in materials science, particularly as corrosion inhibitors for metals like mild steel in acidic environments. google.commdpi.com The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks corrosive agents. google.commdpi.com

The nitrogen atom in the this compound structure plays a crucial role in this process. As a heteroatom with lone pair electrons, it can coordinate with the vacant d-orbitals of iron atoms on the steel surface. mdpi.comnih.gov This adsorption can be a combination of physical (electrostatic) and chemical interactions, effectively reducing the rate of both anodic and cathodic corrosion reactions. mdpi.com The presence of the propyl group and the indole ring enhances the electron density on the nitrogen atom, improving its ability to bond to the surface and displace water molecules, thus inhibiting corrosion. nih.gov The efficiency of indole derivatives as corrosion inhibitors often increases with concentration up to an optimal point. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Indole Derivatives

Inhibitor Concentration Inhibition Efficiency (%EF) Metal/Environment
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) 90 ppm 76.2% Mild Steel / 0.5 M H₂SO₄ mdpi.com
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) 90 ppm 81.2% Mild Steel / 0.5 M H₂SO₄ mdpi.com

Integration of Green Chemistry Principles in Synthetic Route Design

The synthesis of 3-substituted indoles, including this compound, has been a focus for the application of green chemistry principles to reduce environmental impact. rsc.orgresearchgate.net Traditional methods often require harsh conditions and toxic solvents. Modern approaches aim for higher efficiency, milder conditions, and the use of sustainable materials. researchgate.net

One significant advancement is the use of ionic liquids as recyclable solvents and catalysts. rsc.orgnih.gov For example, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO₄]), a non-halogenated acidic ionic liquid, has been used to efficiently catalyze the one-pot, three-component synthesis of 3-substituted indoles in ethanol. rsc.orgresearchgate.net Another green technique involves using microwave irradiation to accelerate reactions, often in conjunction with reusable catalysts like Yttrium(III) triflate in an ionic liquid, which can complete the reaction in a very short time. nih.gov The use of water as a solvent, promoted by catalysts like polyethylene (B3416737) glycol (PEG-200), further exemplifies the shift towards more environmentally benign synthetic protocols. researchgate.net These methods not only reduce waste but also often provide high yields and simplify product purification. researchgate.netrsc.org

Table 3: Comparison of Green Synthesis Methods for 3-Substituted Indoles

Method Catalyst / Solvent Key Advantages
Three-component reaction [BMIM][HSO₄] / Ethanol Non-halogenated ionic liquid, efficient, green. rsc.orgresearchgate.net
Friedel-Crafts acylation Y(OTf)₃ / [BMI]BF₄ Microwave-assisted, very short reaction times, reusable catalyst. nih.gov
Three-component reaction L-proline / Ethanol Mild room temperature conditions, excellent yields. researchgate.net

Q & A

Basic: What are the primary synthetic routes for 3-(Propylamino)indole, and what challenges are encountered in its preparation?

Answer:
this compound is typically synthesized via multi-step reactions involving annulation of enaminones or coupling of propylamine with indole precursors. A common challenge is the limited availability of straightforward protocols for 3-aminoindole derivatives, often requiring complex starting materials. For instance, iodine-mediated annulation of enaminones has been explored to streamline synthesis, though yields may vary due to competing side reactions . Advanced techniques, such as using unprotected saccharides and anilines as substrates, have shown promise in reducing by-products . Researchers should optimize reaction conditions (e.g., temperature, catalysts) and employ purification methods like column chromatography to isolate the target compound.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and substitution patterns. 2D NMR (e.g., COSY, HSQC) resolves complex spectral overlaps .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
  • X-ray Crystallography: Resolves crystal and molecular structures, critical for understanding conformational stability .
  • HPLC/UV-Vis Spectroscopy: Assesses purity and quantifies compound concentration in solutions .

Basic: What pharmacological activities are associated with this compound derivatives?

Answer:
Derivatives exhibit diverse bioactivities, including:

  • Anticancer: 3-Aminoindoles inhibit tubulin polymerization and target cytosolic phospholipase A2α .
  • Antimicrobial: Structural analogs show efficacy against hepatitis B and HIV-1 .
  • Neuromodulatory: Tryptamine-based derivatives (e.g., DPT) interact with serotonin receptors, though specificity varies .
    Researchers should validate activities using in vitro assays (e.g., enzyme inhibition, cell viability) and compare results to established indole derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Systematic Substitution: Introduce functional groups (e.g., halogens, methyl) at the indole C2/C5 positions to assess impact on receptor binding .
  • Computational Docking: Use software like AutoDock to predict interactions with targets (e.g., kinases, GPCRs) .
  • Biological Assays: Test analogs in dose-response models (e.g., IC50 determination) and correlate modifications with potency .
  • Data Cross-Validation: Compare results across multiple assays (e.g., radioligand binding vs. functional cellular assays) to resolve discrepancies .

Advanced: What methodologies assess the toxicological profile of this compound in preclinical studies?

Answer:

  • Acute Toxicity Testing: Determine LD50 in rodent models via intraperitoneal administration, monitoring behavioral changes (e.g., somnolence) .
  • Genotoxicity Assays: Use Ames test or comet assay to evaluate mutagenic potential.
  • Metabolic Stability: Incubate with liver microsomes to identify toxic metabolites via LC-MS .
  • In Silico Predictors: Tools like ProTox-II estimate hepatotoxicity and carcinogenicity risks .

Advanced: How can synthetic yield of this compound be optimized?

Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reaction rates .
  • Temperature Control: Lower temperatures reduce side reactions in sensitive steps .
  • By-Product Analysis: Use TLC or GC-MS to identify impurities and adjust stoichiometry .

Advanced: What strategies enable radiolabeling of this compound for receptor studies?

Answer:

  • Tritiation: Introduce [3H] via catalytic hydrogenation of precursor alkynes .
  • Radiosynthesis Validation: Confirm specific activity and purity using HPLC with radiometric detection .
  • Binding Assays: Use autoradiography or scintillation counting to quantify receptor affinity in tissue samples .

Basic: What considerations guide in vitro model selection for testing this compound?

Answer:

  • Target Relevance: Choose cell lines expressing the target receptor (e.g., HEK293 for GPCRs) .
  • Metabolic Competence: Use hepatocytes or microsomes for metabolism studies .
  • Reproducibility: Standardize culture conditions and passage numbers to minimize variability .

Advanced: How are computational methods applied to study this compound’s molecular interactions?

Answer:

  • Molecular Dynamics Simulations: Predict binding stability with targets over time .
  • Quantum Mechanics (QM): Calculate electronic properties influencing reactivity .
  • Machine Learning: Train models on indole derivative datasets to predict novel bioactivities .

Basic: How should contradictions in reported biological data for this compound be addressed?

Answer:

  • Methodological Audit: Compare assay conditions (e.g., pH, temperature) across studies .
  • Dose-Response Replication: Repeat experiments with standardized protocols .
  • Meta-Analysis: Aggregate data from multiple sources to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.